![molecular formula C10H12O2 B13634137 3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid is a compound that features a bicyclic structure with a cyclopropane ring fused to a cyclohexane ring. This unique structure imparts interesting chemical properties and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method allows for the efficient formation of the bicyclic structure. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are often used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.
Bicyclo[3.1.0]hexanes: Possess a smaller bicyclic ring system and exhibit different chemical properties.
Norbornene derivatives: Feature a bicyclic structure with different ring sizes and substituents.
Uniqueness
3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid is unique due to its specific combination of a bicyclic structure with an alkyne functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
3-(3-bicyclo[4.1.0]heptanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)4-2-7-1-3-8-6-9(8)5-7/h7-9H,1,3,5-6H2,(H,11,12) |
InChIキー |
MRMAHKCSPKDIRV-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC2CC1C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


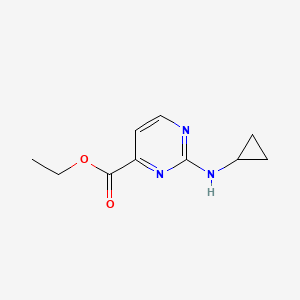
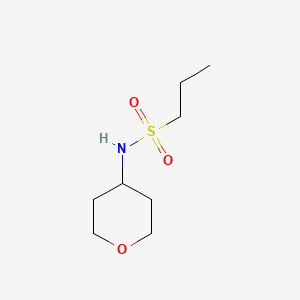
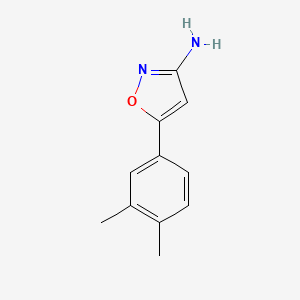
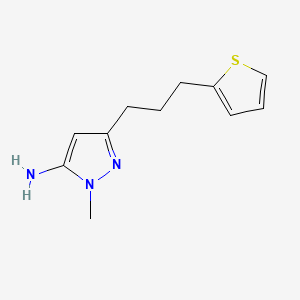
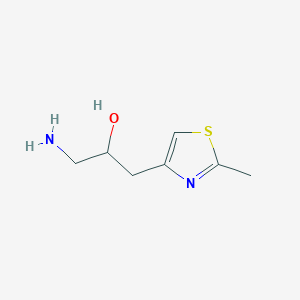
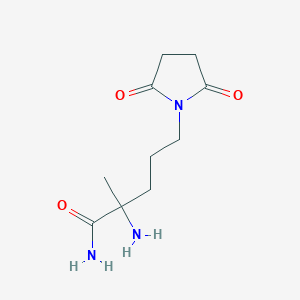
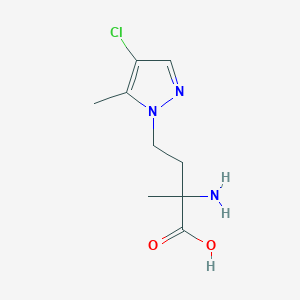
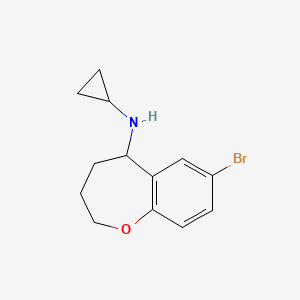
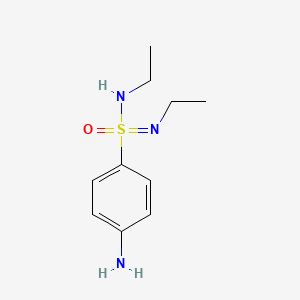

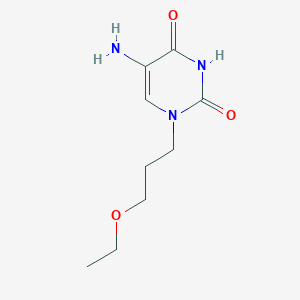
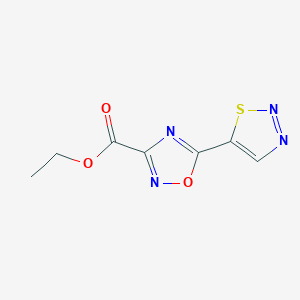
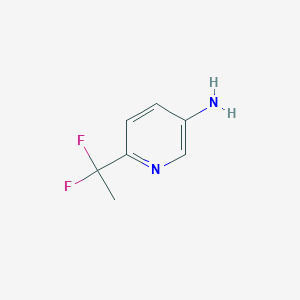
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)
